2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide
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Overview
Description
2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide is a synthetic organic compound that features a bromine atom, a sulfonamide group, and a pyrazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including inflammation, tumor growth, and microbial infections .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Pathways
These could potentially include pathways related to inflammation, tumor growth, and microbial infections .
Result of Action
A related compound was found to display potent in vitro antipromastigote activity . This suggests that the compound might have similar effects, potentially leading to the inhibition of certain cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the corresponding sulfonyl chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can engage in further coupling reactions, particularly at the bromine site, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The sulfonamide group is known for its presence in various drugs, suggesting possible applications in developing new pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-{2-[4-(1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide: Lacks the methyl group on the pyrazole ring.
2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide: Substitutes chlorine for bromine.
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide: Lacks the halogen atom.
Uniqueness
The presence of both the bromine atom and the methylated pyrazole ring makes 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide unique
Properties
IUPAC Name |
2-bromo-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2S/c1-22-17(11-12-20-22)15-8-6-14(7-9-15)10-13-21-25(23,24)18-5-3-2-4-16(18)19/h2-9,11-12,21H,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVABPKMEVUSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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